1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a piperidine ring, an oxazole ring, and a phenoxy group with chloro and fluoro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide involves multiple steps. The process typically begins with the preparation of the oxazole ring, followed by the introduction of the phenoxy group with chloro and fluoro substituents. The final steps involve the formation of the piperidine ring and the attachment of the carboxamide group.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes. This inhibition is often mediated through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: A herbicide with a similar phenoxy group structure.
Fenoxaprop-ethyl: Another herbicide with a related chemical structure.
Quizalofop-P-ethyl: A compound used in agriculture with structural similarities.
Uniqueness
1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O4/c1-3-25(4-2)20(27)14-6-5-9-26(12-14)21(28)18-11-16(30-24-18)13-29-19-8-7-15(23)10-17(19)22/h7-8,10-11,14H,3-6,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVJKNNTCYMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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